(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one

Description

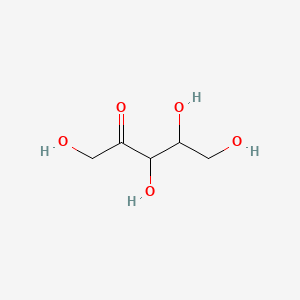

(3R,4S)-1,3,4,5-Tetrahydroxypentan-2-one, commonly known as L-Xylulose, is a ketopentose with the molecular formula C₅H₁₀O₅ and CAS number 527-50-4 . It is a stereoisomer of D-Xylulose, differing in the configuration of hydroxyl groups at the C3 and C4 positions. L-Xylulose plays a role in the pentose phosphate pathway and glucuronate metabolism, where it acts as an intermediate in sugar interconversions . Its accumulation in humans is associated with rare metabolic disorders, such as essential pentosuria .

Structurally, L-Xylulose contains four hydroxyl groups and a ketone functional group, making it a reducing sugar. It exists in equilibrium with its linear form in aqueous solutions, a characteristic critical for its biochemical reactivity .

Properties

IUPAC Name |

1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862019 | |

| Record name | Pent-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7558-89-6, 488-84-6 | |

| Record name | Pent-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-erythro-pent-2-ulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1,3,4,5-tetrahydroxypentan-2-one can be achieved through several methods. One common approach involves the use of D-mannitol as a starting material. The process includes selective protection and deprotection steps to introduce the desired functional groups at specific positions. The reaction conditions typically involve the use of protecting groups such as acetals or silyl ethers, followed by oxidation and reduction steps to achieve the final product .

Industrial Production Methods

Industrial production of this compound often involves biotechnological methods. For instance, metabolic engineering of microorganisms like Escherichia coli can be employed to produce this compound. The engineered strains are designed to express specific enzymes that catalyze the formation of the desired product from simple carbon sources .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to convert the ketone group into an alcohol.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base to introduce different functional groups.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses .

Scientific Research Applications

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of (3R,4S)-1,3,4,5-tetrahydroxypentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with enzymes and other proteins, influencing their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Key Observations:

Stereochemistry and Biological Activity :

- L-Xylulose (3R,4S) and D-Xylulose (3S,4R) are enantiomers. Their stereochemical differences lead to distinct metabolic roles. For example, D-Xylulose is a key intermediate in yeast carbohydrate metabolism, whereas L-Xylulose is primarily linked to human metabolic pathways .

- D-Ribulose (3R,4R) is a critical intermediate in the Calvin cycle, highlighting how stereochemistry dictates functional specificity in photosynthesis .

Hazard Profiles :

- L-Xylulose is classified as hazardous under GHS standards (oral toxicity, skin/eye irritation), whereas D-Xylulose lacks comprehensive hazard data . This discrepancy may reflect differences in regulatory documentation rather than intrinsic toxicity.

Physical Properties :

- L- and D-Xylulose are both liquids at room temperature, but data on melting points, boiling points, and solubility are unavailable . D-Ribulose is typically handled as an aqueous solution in biochemical research .

Functional Group Analogs

However, their roles differ significantly:

Biological Activity

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one is a polyol compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant activity, antimicrobial effects, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 150.13 g/mol

- CAS Number : 87663184

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress and related diseases.

- Mechanism : The compound may scavenge free radicals and chelate metal ions that catalyze oxidative reactions.

- Case Study : A study demonstrated that the compound showed a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

- Pathogens Tested : Escherichia coli, Staphylococcus aureus

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 200 µg/mL against E. coli and 150 µg/mL against S. aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 200 |

| S. aureus | 150 |

Therapeutic Potential

The compound's ability to modulate biological pathways suggests potential therapeutic applications.

- Diabetes Management : Preliminary studies indicate that it may enhance insulin sensitivity and glucose uptake in muscle cells.

- Neuroprotective Effects : In vitro studies have shown that it can reduce neuronal cell death induced by oxidative stress.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Antioxidant Defense : By enhancing endogenous antioxidant enzymes.

- Cell Signaling Modulation : Influencing pathways related to inflammation and apoptosis.

- Microbial Inhibition : Disrupting bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.